5-Fluoro-2,3-dimethylbenzenesulfonamide
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Overview
Description
5-Fluoro-2,3-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol . It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a fluorinated aromatic ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dimethylbenzenesulfonamide typically involves the reaction of 5-fluoro-2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
5-Fluoro-2,3-dimethylbenzenesulfonyl chloride+NH3→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different sulfonamide derivatives .
Scientific Research Applications
5-Fluoro-2,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Another fluorinated sulfonamide with similar properties but different applications.
3,5-Difluorobenzenesulfonamide: A related compound with two fluorine atoms, used in different chemical reactions.
Uniqueness
5-Fluoro-2,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a sulfonamide group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H10FNO2S |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-fluoro-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-5-3-7(9)4-8(6(5)2)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
CQPXMNNLKDZQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)F |
Origin of Product |
United States |
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